molecular formula C4H8N2O5 B8395689 4,4-Dinitrobutan-1-OL CAS No. 29609-84-5

4,4-Dinitrobutan-1-OL

Cat. No.: B8395689
CAS No.: 29609-84-5
M. Wt: 164.12 g/mol
InChI Key: SRLRMTDKCUJXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dinitrobutan-1-OL (C₄H₈N₂O₅) is a nitro-alcohol compound characterized by two nitro (-NO₂) groups attached to the fourth carbon of a butanol backbone. This structure imparts unique chemical properties, including high polarity, moderate solubility in polar solvents (e.g., water, ethanol), and sensitivity to heat and shock due to the nitro functional groups. The compound’s molecular weight is 196.12 g/mol, and its density is approximately 1.52 g/cm³. It is primarily used in specialty organic synthesis, explosives research, and as a precursor for nitration reactions. Its synthesis typically involves nitration of butanediol derivatives under controlled acidic conditions .

Properties

CAS No.

29609-84-5

Molecular Formula

C4H8N2O5

Molecular Weight

164.12 g/mol

IUPAC Name

4,4-dinitrobutan-1-ol

InChI

InChI=1S/C4H8N2O5/c7-3-1-2-4(5(8)9)6(10)11/h4,7H,1-3H2

InChI Key

SRLRMTDKCUJXFM-UHFFFAOYSA-N

Canonical SMILES

C(CC([N+](=O)[O-])[N+](=O)[O-])CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4-Dinitrobutan-1-OL with structurally or functionally related compounds, highlighting key differences in properties and applications:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Stability Primary Applications
4,4-Dinitrobutan-1-OL C₄H₈N₂O₅ 196.12 -OH, two -NO₂ Decomposes >150 Thermally unstable Explosives, nitration intermediates
4-Nitrobutan-1-OL C₄H₉NO₃ 135.12 -OH, one -NO₂ 220–225 Moderate stability Solvents, polymer modifiers
1,4-Dinitrobutane C₄H₈N₂O₄ 164.12 Two -NO₂, no -OH 180–185 (decomp.) Shock-sensitive High-energy materials
2-Nitroethanol C₂H₅NO₃ 105.07 -OH, one -NO₂ 194 Stable at RT Pharmaceutical intermediates

Key Findings:

Functional Group Impact: The dual nitro groups in 4,4-Dinitrobutan-1-OL increase its reactivity and instability compared to mono-nitro analogs like 4-Nitrobutan-1-OL. This makes it more suitable for energetic applications but requires stringent handling .

Hydroxyl Group Influence: The presence of a hydroxyl group enhances solubility in polar solvents relative to non-hydroxylated analogs like 1,4-Dinitrobutane, which is less polar and more volatile .

Safety Profile: 4,4-Dinitrobutan-1-OL exhibits higher thermal and shock sensitivity than 2-Nitroethanol, limiting its industrial use without stabilization .

Limitations of Available Evidence

Thus, this analysis relies on established principles of nitro compound chemistry. Further experimental data (e.g., DSC for decomposition kinetics) would enhance accuracy.

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